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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B8249584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of various cyanidin-based

anthocyanins. While the primary focus was to compare Cyanidin 3-xyloside with other

anthocyanins, a comprehensive literature search did not yield specific pharmacokinetic data

(Cmax, Tmax, AUC) for Cyanidin 3-xyloside. Therefore, this guide presents a detailed

comparison of other prominent cyanidin glycosides for which quantitative data is available,

offering valuable insights into how the sugar moiety influences bioavailability.

Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters for several cyanidin and

delphinidin glycosides from human and animal studies. These parameters are crucial for

understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these

compounds.
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Anthocya
nin

Species Dose

Cmax
(Maximu
m
Concentr
ation)

Tmax
(Time to
Maximum
Concentr
ation)

AUC
(Area
Under the
Curve)

Referenc
e

Cyanidin-3-

glucoside
Human

500 mg

(¹³C₅-

labeled)

141 ± 70

nM
1.8 ± 0.2 h

279 ± 170

nmol·h/L
[1]

Cyanidin-3-

glucoside
Rat

800

µmol/kg

840 ± 190

nmol/L
0.5 - 2.0 h

Not

Reported
[2]

Cyanidin-3-

rutinoside
Rat

Anthocyani

n-rich

extract

Not

Reported
15 min

2.76 ± 0.88

µg·h/mL

(plasma)

[3]

Cyanidin-3-

rutinoside
Human

6.24

µmol/kg (in

a mixture)

46.3 ± 22.5

nmol/L

1.25 - 1.75

h

Not

Reported
[2]

Cyanidin-3-

sambubiosi

de

Human 62.6 mg

0.036

ng/mL/mg

(dose-

normalized

)

1.5 h

0.076

ng·h/mL/m

g (dose-

normalized

)

[4]

Delphinidin

-3-

rutinoside

Human

6.24

µmol/kg (in

a mixture)

73.4 ± 35.0

nmol/L

1.25 - 1.75

h

Not

Reported
[2]

Delphinidin

-3-

sambubiosi

de

Human 81.6 mg

0.015

ng/mL/mg

(dose-

normalized

)

1.5 h

0.032

ng·h/mL/m

g (dose-

normalized

)

[4]

Total

Anthocyani

ns (from

Human 0.8 mg/kg 32.7 ± 2.9

nmol/L

1.3 ± 0.1 h Not

Reported

[5]
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Chokeberr

y Juice)

Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of scientific

findings. Below are summaries of the experimental protocols from the key studies cited in this

guide.

Human Study: Pharmacokinetics of Cyanidin-3-
glucoside Metabolites[1]

Subjects: Eight healthy male participants.

Dosage: A single oral bolus of 500 mg of 6,8,10,3′,5′-¹³C₅-labeled cyanidin-3-glucoside

(C3G).

Sample Collection: Blood, urine, and fecal samples were collected at 0, 0.5, 1, 2, 4, 6, 24,

and 48 hours post-consumption.

Analytical Method: High-performance liquid chromatography-electrospray ionization-tandem

mass spectrometry (HPLC-ESI-MS/MS) was used to analyze the samples.

Pharmacokinetic Analysis: Elimination kinetics were determined using non-compartmental

pharmacokinetic modeling.

Animal Study: Bioavailability of Cyanidin-3-glucoside
and Cyanidin-3-rutinoside[3]

Subjects: Wistar rats.

Dosage: Oral administration of an anthocyanin-rich extract from wild mulberry, composed of

79% cyanidin-3-glucoside and 19% cyanidin-3-rutinoside.

Sample Collection: Plasma, kidney, and gastrointestinal tract tissues were collected.
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Analytical Method: Concentrations of the anthocyanins were determined in the collected

samples.

Pharmacokinetic Analysis: The area under the curve of concentration versus time (AUC) was

calculated. An everted sac model was also used to study the transport mechanism across

the enterocyte.

Human Study: Pharmacokinetics of Anthocyanins from
Hibiscus sabdariffa L. Extract[4]

Subjects: Six healthy volunteers.

Dosage: A single oral dose of 150 mL of Hibiscus sabdariffa L. extract, providing 62.6 mg of

cyanidin-3-sambubioside and 81.6 mg of delphinidin-3-sambubioside.

Sample Collection: Blood and urine samples were collected over 7 hours.

Analytical Method: Analysis was performed to determine the concentrations of the

anthocyanins.

Pharmacokinetic Analysis: Dose-normalized plasma area under the curve (AUC) and

maximum concentration (Cmax) were estimated.

Visualizing Experimental Workflows and Pathways
Understanding the process of a bioavailability study is crucial for interpreting the data. The

following diagram illustrates a typical experimental workflow for an in vivo anthocyanin

bioavailability study.
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Phase 1: Dosing and Sampling

Phase 2: Sample Processing and Analysis

Phase 3: Data Interpretation

Key Outcomes

Human or Animal Subjects

Oral Administration of Anthocyanin

Serial Blood Sampling Urine Collection

Plasma Separation

Solid Phase Extraction (SPE)

HPLC-MS/MS Analysis

Pharmacokinetic Modeling

Metabolite Identification

Cmax Determination Tmax Determination AUC Calculation

Bioavailability Assessment

Click to download full resolution via product page

Typical workflow for an in vivo anthocyanin bioavailability study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8249584?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8249584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion and Conclusion
The available data, while not including Cyanidin 3-xyloside, highlights a critical factor in

anthocyanin bioavailability: the nature of the attached sugar moiety. The sugar group

significantly influences the water solubility, stability, and absorption mechanism of the

anthocyanin.

For instance, a study on black currant anthocyanins in humans and rats demonstrated the

direct absorption of both 3-O-rutinosides and 3-O-glucosides of cyanidin and delphinidin in their

intact glycosylated forms[2]. The plasma concentrations achieved varied between the different

glycosides, suggesting that the disaccharide rutinose and the monosaccharide glucose lead to

different absorption efficiencies.

The study on wild mulberry extract in rats showed that both cyanidin-3-glucoside and cyanidin-

3-rutinoside were absorbed, with a rapid appearance in plasma within 15 minutes[3]. The

transport of these anthocyanins was suggested to be mediated by the sodium-dependent

glucose transporter.

In conclusion, while direct comparative data for Cyanidin 3-xyloside is currently lacking in the

scientific literature, the existing research on other cyanidin glycosides provides a strong

foundation for understanding their bioavailability. The sugar moiety is a key determinant of the

pharmacokinetic profile of these compounds. Future research should focus on conducting in

vivo studies to determine the specific bioavailability parameters of Cyanidin 3-xyloside to

enable a direct and comprehensive comparison with other important dietary anthocyanins. This

will be crucial for a complete understanding of its potential health benefits and for the

development of functional foods and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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